molecular formula C7H3ClF3NO3 B11813976 6-Chloro-5-(trifluoromethoxy)picolinic acid

6-Chloro-5-(trifluoromethoxy)picolinic acid

Cat. No.: B11813976
M. Wt: 241.55 g/mol
InChI Key: UCKNUDYLYARNPG-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethoxy)picolinic acid is an organic compound with the molecular formula C7H3ClF3NO3. It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 5 of the pyridine ring are replaced by a chlorine atom and a trifluoromethoxy group, respectively. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethoxy)picolinic acid typically involves the introduction of the chlorine and trifluoromethoxy groups onto the picolinic acid framework. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-chloropicolinic acid, is reacted with a trifluoromethoxy source under specific conditions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethoxy)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-5-(trifluoromethoxy)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(trifluoromethoxy)picolinic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the chlorine and trifluoromethoxy groups.

    6-Chloropicolinic Acid: Similar structure but without the trifluoromethoxy group.

    5-(Trifluoromethoxy)picolinic Acid: Similar structure but without the chlorine atom.

Uniqueness

6-Chloro-5-(trifluoromethoxy)picolinic acid is unique due to the presence of both the chlorine and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and research applications, making it a versatile compound in scientific studies.

Properties

Molecular Formula

C7H3ClF3NO3

Molecular Weight

241.55 g/mol

IUPAC Name

6-chloro-5-(trifluoromethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClF3NO3/c8-5-4(15-7(9,10)11)2-1-3(12-5)6(13)14/h1-2H,(H,13,14)

InChI Key

UCKNUDYLYARNPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OC(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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